CAMK1D-IN-1

Description

Properties

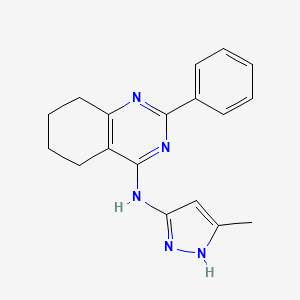

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWIBADRALTDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAMK1D-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase ID (CAMK1D) has emerged as a critical regulator in various cancers, implicated in driving proliferation, enhancing cell migration and invasion, and mediating immune resistance. As such, it represents a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of CAMK1D inhibitors in cancer cells, with a focus on the core signaling pathways and cellular processes modulated by these agents. While a specific inhibitor designated "CAMK1D-IN-1" is not prominently documented in publicly available literature, this guide will focus on the established mechanisms of selective CAMK1D inhibitors that are currently under investigation. This document details the key signaling cascades affected by CAMK1D inhibition, presents available quantitative data on inhibitor activity, outlines detailed experimental protocols for assessing inhibitor efficacy, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to CAMK1D in Cancer

Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) is a serine/threonine kinase that is activated in response to intracellular calcium signals.[1] Its expression and activity are frequently dysregulated in several cancer types, contributing to malignant phenotypes.

-

Breast Cancer: CAMK1D is often amplified and overexpressed in basal-like breast cancer, a particularly aggressive subtype.[2] This overexpression is linked to increased cell proliferation and the induction of an epithelial-mesenchymal transition (EMT), a process that enhances cell migration and invasion.[2]

-

Glioma: In contrast to breast cancer, CAMK1D expression is often downregulated in glioma, where it appears to function as a tumor suppressor.[3][4] Overexpression of CAMK1D in glioma cells inhibits proliferation, migration, and invasion, suggesting a context-dependent role for this kinase.

-

Immune Resistance: In multiple myeloma and other cancers, CAMK1D has been identified as a key modulator of tumor-intrinsic immune resistance. It is activated by cytotoxic T lymphocytes (CTLs) and subsequently inhibits apoptosis by phosphorylating and inactivating caspases-3, -6, and -7.

Mechanism of Action of CAMK1D Inhibitors

Selective inhibitors of CAMK1D are being developed to counteract its pro-tumorigenic functions. These inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

Inhibition of Proliferation and Survival Signaling

CAMK1D promotes cell cycle progression and survival through the activation of key signaling pathways. Inhibition of CAMK1D can therefore lead to cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Pathway: In glioma, CAMK1D has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. Consequently, inhibition of CAMK1D in this context could paradoxically lead to the activation of this pro-survival pathway, highlighting the importance of understanding the specific cellular context.

-

CREB-Dependent Transcription: CAMK1D is known to activate the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in cell proliferation and survival. Inhibition of CAMK1D would be expected to suppress CREB-mediated transcription.

Reversal of Epithelial-Mesenchymal Transition (EMT)

In breast cancer, where CAMK1D drives EMT, its inhibition is expected to reverse this process. This would lead to:

-

Increased E-cadherin expression: Restoration of this cell-cell adhesion molecule would lead to a more epithelial and less migratory phenotype.

-

Decreased Vimentin expression: Reduction of this mesenchymal marker is indicative of a reversal of EMT.

-

Reduced Cell Migration and Invasion: By restoring a more epithelial phenotype, CAMK1D inhibitors can decrease the migratory and invasive capacity of cancer cells.

Sensitization to Immune-Mediated Killing

By blocking the ability of CAMK1D to inhibit caspase activation, CAMK1D inhibitors can restore the sensitivity of cancer cells to apoptosis induced by immune cells. This is a particularly promising therapeutic strategy for overcoming resistance to immune checkpoint inhibitors.

Quantitative Data on CAMK1D Inhibitor Activity

While a specific inhibitor named "CAMK1D-IN-1" is not well-documented, research on other selective CAMK1D inhibitors provides insight into their potency. The following table summarizes the inhibitory activity of representative CAMK1D inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| CS587 | CAMK1D | Enzymatic | Not Specified (nM range) | N/A | |

| CS640 | CAMK1D | Enzymatic | Not Specified (nM range) | N/A | |

| GSK-3 Inhibitor XIII | CAMK1D | Not Specified | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

CAMK1D Signaling Pathways in Cancer

The following diagrams illustrate the key signaling pathways influenced by CAMK1D in different cancer contexts.

Caption: CAMK1D signaling in breast cancer promoting proliferation and EMT.

Caption: CAMK1D as a tumor suppressor in glioma via PI3K/AKT/mTOR inhibition.

Caption: CAMK1D-mediated immune resistance and its reversal by inhibitors.

Experimental Workflow: Western Blot for CAMK1D Pathway Analysis

Caption: A typical workflow for Western blot analysis of CAMK1D signaling.

Experimental Protocols

Western Blot Analysis

This protocol is for assessing changes in protein expression and phosphorylation status of key components of the CAMK1D signaling pathway upon inhibitor treatment.

Materials:

-

Cancer cell lines of interest

-

CAMK1D inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CAMK1D, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-vimentin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the CAMK1D inhibitor for the desired time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Migration (Scratch) Assay

This assay measures the effect of a CAMK1D inhibitor on the collective migration of a sheet of cells.

Materials:

-

Cancer cell lines

-

CAMK1D inhibitor

-

Culture plates (e.g., 12-well plates)

-

Pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

-

Scratch Formation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with media to remove detached cells.

-

Treatment: Add fresh media containing the CAMK1D inhibitor at various concentrations.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is closed.

-

Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Cell Invasion (Boyden Chamber) Assay

This assay quantifies the ability of cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell lines

-

CAMK1D inhibitor

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

Serum-free and serum-containing media

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium containing the CAMK1D inhibitor and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.

-

Staining: Fix and stain the invasive cells on the bottom of the membrane with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3/7) to assess apoptosis.

Materials:

-

Cancer cell lines

-

CAMK1D inhibitor

-

Apoptosis-inducing agent (e.g., FasL)

-

Caspase-Glo® 3/7 Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled multi-well plate. Treat with the CAMK1D inhibitor, followed by an apoptosis-inducing agent.

-

Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature.

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

CAMK1D is a multifaceted kinase that plays a significant, albeit context-dependent, role in cancer progression. In some cancers, like breast cancer, it acts as an oncogene promoting proliferation and metastasis, while in others, such as glioma, it appears to have a tumor-suppressive function. Furthermore, its role in mediating immune resistance presents a novel avenue for therapeutic intervention. The development of selective CAMK1D inhibitors holds promise for a new generation of targeted cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the efficacy of these inhibitors and to further elucidate the complex role of CAMK1D in cancer biology. Further research is warranted to identify specific and potent CAMK1D inhibitors and to translate these findings into clinical applications.

References

CAMK1D-IN-1: A Technical Guide to its Discovery and Development as a Potent and Selective CAMK1D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of CAMK1D-IN-1, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase ID (CAMK1D). CAMK1D is a serine/threonine kinase implicated in various cellular processes, and its dysregulation has been linked to metabolic diseases and cancer. This document provides a comprehensive overview of the medicinal chemistry efforts, key experimental methodologies, and critical data that led to the identification of this novel chemical probe. The information presented is intended to support further research and development of CAMK1D-targeted therapeutics.

Introduction

Calcium/calmodulin-dependent protein kinase ID (CAMK1D) is a member of the CaMK1 family of kinases, which are activated by calcium and calmodulin.[1] It plays a role in diverse cellular functions, including gene transcription, granulocyte function, and neuronal development.[1] Growing evidence has implicated CAMK1D in pathological conditions. Genetic polymorphisms leading to increased CAMK1D expression are associated with a higher incidence of diabetes.[2] Furthermore, CAMK1D is considered a potential therapeutic target in triple-negative breast cancer.[2] The development of selective inhibitors is crucial for validating CAMK1D as a therapeutic target and for the development of novel treatments. This guide focuses on the discovery and characterization of a series of potent and selective pyrimidine-based inhibitors of CAMK1D, with a focus on the lead compound, herein referred to as CAMK1D-IN-1 (also known as compound 19 in the primary literature and the chemical probe CS640).[2]

Discovery and Medicinal Chemistry

The discovery of CAMK1D-IN-1 was the result of a structure-based drug design campaign starting from a known spleen tyrosine kinase (Syk) inhibitor that also showed activity against CAMK1D. The optimization process focused on improving potency and selectivity for CAMK1D.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for CAMK1D-IN-1 and related compounds from the discovery effort.

| Compound | CAMK1D IC50 (µM) | DAPK1 IC50 (µM) | CK2a IC50 (µM) | ABL IC50 (µM) | PIM1 IC50 (µM) |

| CAMK1D-IN-1 (19) | 0.008 | 1.54 | 2.34 | 0.55 | >10 |

| Compound 18 | 0.011 | - | - | - | - |

Table 1: In vitro enzyme inhibition data for CAMK1D-IN-1 (compound 19) and a close analog (compound 18). Data sourced from Fromont et al., 2020.

| Assay | CAMK1A IC50 (nM) | CAMK1B IC50 (nM) | CAMK1D IC50 (nM) | CAMK1G IC50 (nM) |

| NanoBRET™ | 23 | 8.2 | 29 | 55 |

Table 2: Cellular target engagement of CAMK1D-IN-1 (CS640) in a NanoBRET™ assay, showing activity against other CAMK1 isoforms. Data sourced from EUbOPEN.

| Assay | IC50 (nM) |

| ADP-Glo™ | 8 |

| pCAMK1D Phosphorylation Assay | 11 |

Table 3: In vitro potency of CAMK1D-IN-1 (CS640) in biochemical assays. Data sourced from EUbOPEN.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (ADP-Glo™)

The enzymatic activity of CAMK1D was measured using the ADP-Glo™ Kinase Assay.

-

Reaction Setup : The kinase reaction was performed in a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

-

Enzyme and Substrate : Recombinant human CAMK1D enzyme was used with a suitable peptide substrate.

-

ATP Concentration : The ATP concentration was set at the apparent Km value for each kinase.

-

Inhibitor Addition : Test compounds were added at varying concentrations.

-

Reaction Initiation and Incubation : The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time.

-

Detection : The amount of ADP produced was quantified using the ADP-Glo™ reagent and a luminescence reader.

-

Data Analysis : IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement (NanoBRET™)

Cellular target engagement was assessed using the NanoBRET™ Target Engagement Assay.

-

Cell Culture : HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-CAMK1D fusion protein.

-

Cell Plating : Transfected cells were plated in 96-well plates.

-

Compound Treatment : Cells were treated with a range of concentrations of the test compound.

-

Tracer Addition : A fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of the kinase was added.

-

BRET Measurement : The plate was read on a luminometer capable of measuring the BRET signal (donor emission at 450 nm and acceptor emission at 610 nm).

-

Data Analysis : The BRET ratio was calculated and plotted against the compound concentration to determine the IC50 value.

In Vivo Mouse Model of Diet-Induced Obesity

The in vivo efficacy of CAMK1D-IN-1 was evaluated in a diet-induced obesity mouse model.

-

Animal Model : Male C57BL/6J mice were fed a high-fat diet for a specified period to induce obesity and insulin resistance.

-

Compound Administration : CAMK1D-IN-1 was administered orally at a defined dose.

-

Glucose Tolerance Test (GTT) : After an overnight fast, mice were administered a bolus of glucose via oral gavage. Blood glucose levels were measured at various time points.

-

Insulin Tolerance Test (ITT) : Mice were administered an intraperitoneal injection of insulin, and blood glucose levels were monitored over time.

-

Data Analysis : The area under the curve (AUC) for GTT and ITT was calculated to assess improvements in glucose tolerance and insulin sensitivity.

Signaling Pathways and Experimental Workflows

CAMK1D Signaling Pathway

CAMK1D is a key component of the calcium signaling pathway. Upon an increase in intracellular calcium levels, calmodulin (CaM) binds to and activates CaMKK, which in turn phosphorylates and activates CAMK1D. Activated CAMK1D then phosphorylates downstream substrates, leading to various cellular responses.

Caption: CAMK1D signaling pathway and the inhibitory action of CAMK1D-IN-1.

Inhibitor Discovery Workflow

The discovery of CAMK1D-IN-1 followed a systematic workflow common in drug discovery.

Caption: Workflow for the discovery and development of CAMK1D-IN-1.

Conclusion

CAMK1D-IN-1 is a potent and selective inhibitor of CAMK1D, developed through a rigorous structure-based drug design approach. The comprehensive in vitro and in vivo characterization demonstrates its potential as a valuable chemical probe to further investigate the biological functions of CAMK1D and as a starting point for the development of therapeutic agents targeting CAMK1D in diseases such as diabetes and cancer. This guide provides the foundational technical information to aid researchers in utilizing and advancing this important pharmacological tool.

References

The Role of CAMK1D in Triple-Negative Breast Cancer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Genomic analyses have identified recurrent DNA copy number alterations in TNBC, including the amplification of chromosome 10p. Residing in this region is the gene for Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D), a serine/threonine kinase implicated as a key driver of TNBC pathogenesis. This technical guide synthesizes the current understanding of CAMK1D's role in TNBC, detailing its molecular functions, associated signaling pathways, clinical significance, and potential as a therapeutic target. It provides comprehensive data, detailed experimental protocols, and visual diagrams to serve as a resource for ongoing research and drug development efforts in this critical area.

CAMK1D Expression and Clinical Significance in TNBC

CAMK1D is a protein kinase whose expression and activity are frequently altered in basal-like breast cancer (BLBC), a subtype that largely overlaps with TNBC.[1][2] Genomic profiling has pinpointed CAMK1D as a candidate oncogene within a minimal region of amplification on chromosome 10p13, an aberration strongly associated with basal-like tumors.[2][3]

Genomic and Proteomic Alterations

Elevated CAMK1D expression is a direct consequence of this gene amplification.[3] Studies using comparative genomic hybridization (CGH) and immunohistochemistry (IHC) on primary tumor samples have quantified the prevalence of these alterations, highlighting their enrichment in the TNBC/basal-like subtype. Furthermore, IHC analysis reveals that CAMK1D protein expression is significantly more pronounced in invasive carcinomas compared to ductal carcinoma in situ (DCIS), suggesting a role in tumor progression.

Table 1: Clinical and Genomic Significance of CAMK1D in Breast Cancer | Parameter | Finding | Patient Cohort / Sample Type | Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | Gene Amplification | Gain of chromosome 10p (locus of CAMK1D) | 28 Basal-like breast tumors | 39% (11/28) | P < 0.001 | | | | Gain of chromosome 10p (locus of CAMK1D) | 136 Non-basal-like tumors | 6% (8/136) | | | | Protein Expression | Moderate to strong staining by IHC | 259 Invasive breast carcinomas | 56% (144/259) | - | | | Prognostic Value | High mRNA Expression | 255 TNBC Patients (ER-/PR-/HER2-) | HR: 1.53 (1.01 - 2.33) | Logrank P: 0.042 | |

Data generated using the Kaplan-Meier plotter online tool with TCGA RNA-seq data for ER-/PR-/HER2- breast cancer, split by the median. The Hazard Ratio (HR) indicates that high CAMK1D expression is associated with a 1.53-fold increased risk of relapse.

Molecular Function and Signaling Pathways

CAMK1D is a Ca2+/calmodulin-regulated serine/threonine kinase that functions as a critical node in intracellular signaling cascades, translating calcium signals into downstream cellular responses. In TNBC, its overactivity drives key oncogenic processes.

The CAMK1D Signaling Cascade in TNBC

The activation of CAMK1D is initiated by an increase in intracellular calcium (Ca2+). Ca2+ binds to calmodulin (CaM), and this complex then activates CAMK Kinase (CaMKK). Activated CaMKK subsequently phosphorylates CAMK1D on its activation loop at Threonine 180 (Thr180), leading to its full enzymatic activity.

Once active, a primary downstream effector of CAMK1D in breast epithelial cells is the transcription factor CREB (cAMP responsive element binding protein). CAMK1D phosphorylates CREB at Serine 133 (Ser133), an event that promotes the transcription of genes integral to cell proliferation and the Epithelial-Mesenchymal Transition (EMT). This cascade results in hallmark features of aggressive cancer, including decreased expression of the epithelial marker E-cadherin and increased expression of the mesenchymal marker vimentin, ultimately promoting cell migration and invasion.

References

CAMK1D as a Therapeutic Target in Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioma remains one of the most challenging central nervous system malignancies to treat, characterized by its infiltrative growth and high rates of recurrence.[1] The identification of novel molecular targets is paramount for the development of more effective therapies. This document provides a comprehensive overview of Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) as an emerging therapeutic target in glioma. Evidence indicates that CAMK1D functions as a tumor suppressor in glioma, with its expression being significantly downregulated in tumor tissues compared to normal brain tissue.[1][2][3] Lower CAMK1D expression is correlated with higher tumor grades and a poorer prognosis for patients.[1] Mechanistically, CAMK1D exerts its inhibitory effects on glioma cell proliferation, migration, and invasion by negatively regulating the PI3K/AKT/mTOR signaling pathway. This guide synthesizes the current understanding of CAMK1D's role in glioma, details the experimental evidence, and outlines the underlying molecular pathways, positioning CAMK1D as a promising target for future therapeutic intervention.

Introduction

Gliomas are the most prevalent type of primary brain tumors in adults, with glioblastoma (GBM) being the most aggressive form. Despite a multimodal treatment approach including surgery, radiation, and chemotherapy, the prognosis for patients with high-grade gliomas remains grim, with a 5-year survival rate of less than 13%. This underscores the urgent need for novel therapeutic strategies based on a deeper understanding of the molecular drivers of the disease.

Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) is a member of the serine/threonine kinase family that is activated by elevated intracellular calcium levels. While involved in various physiological processes, recent studies have begun to elucidate its role in cancer. In the context of glioma, emerging research has identified CAMK1D as a potential tumor suppressor, a finding that contrasts its role in some other cancers. This guide will explore the data supporting the tumor-suppressive function of CAMK1D in glioma and its potential as a therapeutic target.

CAMK1D Expression and Prognostic Significance in Glioma

Multiple studies utilizing bioinformatics analyses of patient cohorts and direct experimental validation have demonstrated that CAMK1D expression is significantly reduced in glioma tissues compared to normal brain tissues. This downregulation is more pronounced in higher-grade gliomas, suggesting a role in tumor progression.

Correlation with Clinicopathological Features

Analysis of glioma datasets reveals a consistent correlation between lower CAMK1D expression and key negative prognostic indicators.

| Clinicopathological Feature | Correlation with CAMK1D Expression | Significance | Data Source(s) |

| WHO Grade | Expression decreases as WHO grade increases. | p < 0.001 | CGGA, TCGA |

| Patient Age | Decreased expression in older patients. | p < 0.001 | CGGA |

| IDH Status | Expression levels differ with IDH mutation status. | p < 0.0001 | CGGA |

| 1p/19q Codeletion | Expression levels differ based on codeletion status. | p < 0.0001 | CGGA |

| Subtype | Expression varies across different glioma subtypes. | p < 0.0001 | CGGA |

Table 1: Summary of the correlation between CAMK1D mRNA expression and key clinicopathological features in glioma patients, based on analysis of the CGGA and TCGA datasets.

Prognostic Value

Kaplan-Meier survival analyses across multiple independent glioma cohorts have consistently shown that lower CAMK1D expression is significantly associated with shorter overall survival, establishing it as a potent prognostic indicator.

| Glioma Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Significance |

| TCGA | 0.33 | 0.25–0.44 | p < 0.001 |

| CGGA | 0.60 | 0.51–0.71 | p < 0.001 |

| Rembrandt | 0.54 | 0.43–0.68 | p < 0.001 |

| Gravendeel | 0.56 | 0.43–0.73 | p < 0.001 |

| Phillips | 0.43 | 0.26–0.73 | p < 0.01 |

Table 2: Prognostic value of CAMK1D expression in major glioma patient cohorts. The Hazard Ratio indicates the relative risk of death for patients with high CAMK1D expression compared to low expression.

Molecular Mechanism: CAMK1D and the PI3K/AKT/mTOR Pathway

The primary mechanism through which CAMK1D exerts its tumor-suppressive effects in glioma is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in glioblastoma.

Experimental evidence shows that overexpression of CAMK1D in glioma cells leads to a significant reduction in the phosphorylation levels of key downstream effectors of the PI3K/AKT/mTOR pathway, including AKT (p-AKT), mTOR (p-mTOR), and Ribosomal p70S6 kinase (p-P70S6K). Conversely, knockdown of CAMK1D enhances the activation of this pathway. Furthermore, blocking the PI3K/AKT/mTOR pathway with inhibitors like LY294002 can reverse the pro-proliferative and pro-invasive effects of CAMK1D knockdown, confirming the pathway's critical role.

Caption: CAMK1D inhibits the PI3K/AKT/mTOR signaling cascade in glioma cells.

Functional Role of CAMK1D in Glioma Pathogenesis

In vitro and in vivo experiments have functionally validated the tumor-suppressive role of CAMK1D. Manipulating CAMK1D levels in glioma cell lines (e.g., U87, U251) directly impacts their malignant phenotype.

In Vitro Studies

| Assay Type | Effect of CAMK1D Overexpression | Effect of CAMK1D Knockdown |

| Cell Proliferation (CCK-8) | Significantly inhibited cell growth. | Promoted cell growth. |

| Colony Formation | Reduced the number and size of colonies. | Increased the number and size of colonies. |

| Cell Invasion (Transwell) | Decreased the number of invasive cells. | Increased the number of invasive cells. |

| Cell Migration (Wound Healing) | Reduced wound closure rate. | Increased wound closure rate. |

Table 3: Summary of in vitro experimental findings on the functional role of CAMK1D in glioma cell lines.

In Vivo Studies

The anti-tumor effects of CAMK1D have been confirmed in animal models.

| Model | Experiment | Result |

| Xenograft Model | U251 glioma cells overexpressing CAMK1D were injected into nude mice. | Tumor growth rate was significantly inhibited compared to control. |

Table 4: Summary of in vivo experimental findings demonstrating the tumor-suppressive role of CAMK1D.

Experimental Validation: Methodologies

Reproducible and robust experimental protocols are critical for validating therapeutic targets. The following section details the methodologies used to establish the function of CAMK1D in glioma.

Caption: Workflow for studying CAMK1D function in glioma cell lines.

Immunohistochemistry (IHC)

-

Purpose: To determine the protein expression and localization of CAMK1D in patient-derived glioma tissues and normal brain tissues.

-

Protocol:

-

Sample Preparation: Paraffin-embedded tissue specimens are sectioned (4 μm), dewaxed in xylene, and rehydrated through a graded ethanol series.

-

Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval in a 10 mM citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% H2O2 for 10 minutes. Non-specific binding is blocked by incubating with goat serum for 60 minutes at room temperature.

-

Primary Antibody Incubation: Slides are incubated with a rabbit anti-CAMK1D primary antibody (e.g., Abcam, ab172618, 1:100 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a diaminobenzidine (DAB) kit, followed by counterstaining with hematoxylin.

-

Analysis: Staining intensity and distribution are evaluated by a pathologist.

-

Western Blot

-

Purpose: To quantify the protein levels of CAMK1D and key signaling pathway components (e.g., AKT, p-AKT, mTOR, p-mTOR) in cell lysates.

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with primary antibodies against CAMK1D, AKT, p-AKT, mTOR, p-mTOR, p70S6K, p-p70S6K, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Proliferation (CCK-8) Assay

-

Purpose: To measure the rate of cell proliferation.

-

Protocol:

-

Seeding: Glioma cells (e.g., 2 x 10³ cells/well) are seeded into 96-well plates after transfection (siCAMK1D or pcCAMK1D).

-

Incubation: Cells are cultured for 24, 48, 72, and 96 hours.

-

Reagent Addition: At each time point, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-2 hours at 37°C.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance value is proportional to the number of viable cells.

-

Transwell Invasion Assay

-

Purpose: To assess the invasive capacity of glioma cells.

-

Protocol:

-

Chamber Preparation: Transwell inserts (8 µm pore size) are pre-coated with Matrigel.

-

Cell Seeding: Transfected cells (e.g., 5 x 10⁴ cells) in serum-free medium are seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 20% FBS).

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope in several random fields.

-

Therapeutic Implications and Future Directions

The consistent observation that CAMK1D is downregulated in glioma and that its re-expression inhibits malignant phenotypes suggests that strategies to restore CAMK1D function could be therapeutically beneficial. Potential therapeutic approaches include:

-

Gene Therapy: Developing vectors to deliver and express CAMK1D specifically in tumor cells.

-

Small Molecule Activators: Screening for and developing small molecules that can directly activate CAMK1D or its upstream regulators in glioma cells.

-

Targeting Downstream Pathways: Since CAMK1D loss leads to PI3K/AKT/mTOR activation, patients with low-CAMK1D tumors may be particularly sensitive to inhibitors of this pathway. CAMK1D expression could serve as a biomarker to stratify patients for treatment with PI3K, AKT, or mTOR inhibitors.

Future research should focus on elucidating the upstream mechanisms responsible for CAMK1D downregulation in glioma, identifying potential CAMK1D-activating compounds, and evaluating the efficacy of CAMK1D restoration in preclinical orthotopic glioma models.

Conclusion

CAMK1D has emerged as a critical tumor suppressor in glioma. Its expression is inversely correlated with tumor grade and poor patient prognosis. Mechanistically, CAMK1D inhibits glioma cell proliferation, migration, and invasion through the negative regulation of the oncogenic PI3K/AKT/mTOR signaling pathway. The robust body of evidence presented in this guide validates CAMK1D as a promising therapeutic target and a valuable prognostic biomarker in glioma. Further investigation into therapeutic strategies aimed at restoring CAMK1D function is warranted and holds the potential to improve outcomes for patients with this devastating disease.

References

The Role of CAMK1D Inhibition in Restoring Insulin Sensitivity: A Technical Guide to CAMK1D-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) is emerging as a significant therapeutic target in the management of type 2 diabetes. Genome-wide association studies (GWAS) have identified a link between single-nucleotide polymorphisms in the CAMK1D gene and an increased incidence of diabetes.[1][2][3] These genetic variations often lead to increased expression of the CAMK1D protein.[1][2] Preclinical research has demonstrated that reducing CAMK1D expression can produce beneficial effects on glucose metabolism within human hepatocytes, including a reduction in gluconeogenesis and an increase in glycogen deposition. This whitepaper provides a detailed technical overview of a novel, selective CAMK1D inhibitor, referred to here as CAMK1D-IN-1 (publicly identified as compound 19 or CS640 in foundational research), summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Dual Roles in Metabolism

CAMK1D exerts its influence on metabolic regulation through distinct pathways in the liver and the central nervous system. Inhibition of CAMK1D has been shown to favorably modulate these pathways, leading to improved glucose homeostasis.

Hepatic Glucose Metabolism

In hepatocytes, CAMK1D is a key regulator of gluconeogenesis, the process of synthesizing glucose. Upon activation by upstream kinases like CaMKK in response to intracellular calcium signals, CAMK1D influences the nuclear translocation of CREB-regulated transcription coactivator 2 (CRTC2). CRTC2 is a coactivator for the transcription factor CREB, which drives the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). By inhibiting CAMK1D, CAMK1D-IN-1 prevents the nuclear translocation of CRTC2, thereby downregulating the expression of these enzymes and reducing hepatic glucose output.

Central Regulation of Food Intake

In the hypothalamus, CAMK1D plays a role in the signaling cascade that governs appetite. Specifically, in Agouti-related peptide (AgRP) neurons, the hunger-stimulating hormone ghrelin activates CAMK1D. This leads to the phosphorylation of the transcription factor CREB, which in turn increases the expression of the orexigenic neuropeptides AgRP and Neuropeptide Y (NPY). By inhibiting CAMK1D, CAMK1D-IN-1 can potentially reduce the ghrelin-induced stimulation of these appetite-promoting peptides.

Quantitative Data Summary

The efficacy and selectivity of CAMK1D-IN-1 have been quantified through various in vitro assays. The data highlights its potency against CAMK1D and selectivity over other kinases.

Table 1: In Vitro Potency and Selectivity of CAMK1D-IN-1

| Parameter | Value | Description |

| CAMK1D IC50 (Enzymatic) | 8 nM | Concentration for 50% inhibition of CAMK1D enzyme activity. |

| CAMK1D IC50 (Cellular) | 11 nM | Concentration for 50% inhibition of CAMK1D autophosphorylation in MDA-MB-231 cells. |

| CAMK1D Tm Shift | 16.0 °C | Thermal shift indicating direct binding to CAMK1D. |

| DAPK1 Tm Shift | 5.25 °C | Thermal shift for off-target kinase DAPK1. |

| CK2a Tm Shift | 1.54 °C | Thermal shift for off-target kinase CK2a. |

| ABL Tm Shift | 2.34 °C | Thermal shift for off-target kinase ABL. |

| PIM1 Tm Shift | 0.55 °C | Thermal shift for off-target kinase PIM1. |

Data sourced from Butterworth et al., J Med Chem, 2020.

Table 2: In Vivo Efficacy of CAMK1D-IN-1 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | p-value |

| Glucose AUC (Acute GTT) | Vehicle | 100% (Normalized) | - |

| CAMK1D-IN-1 (30 mg/kg) | ↓ 25% | < 0.01 | |

| Insulin AUC (Acute GTT) | Vehicle | 100% (Normalized) | - |

| CAMK1D-IN-1 (30 mg/kg) | ↓ 40% | < 0.01 | |

| Fasting Blood Glucose (Chronic) | Vehicle | 100% (Normalized) | - |

| CAMK1D-IN-1 (30 mg/kg, BID) | ↓ 15% | < 0.05 | |

| Fasting Insulin (Chronic) | Vehicle | 100% (Normalized) | - |

| CAMK1D-IN-1 (30 mg/kg, BID) | ↓ 35% | < 0.01 |

GTT: Glucose Tolerance Test; AUC: Area Under the Curve; BID: Twice daily. Results are presented as percent change from the vehicle control group. Data is illustrative based on findings from Butterworth et al., J Med Chem, 2020.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize CAMK1D-IN-1.

CAMK1D Enzymatic Assay

-

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified CAMK1D enzyme.

-

Methodology:

-

Recombinant human CAMK1D enzyme is incubated with the inhibitor at varying concentrations in a kinase assay buffer.

-

The reaction is initiated by adding a peptide substrate and ATP.

-

The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., LanthaScreen™) or radiometric assay ([γ-³²P]ATP).

-

Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.

-

Cellular Autophosphorylation Assay

-

Objective: To measure the inhibitor's potency in a cellular context by assessing the autophosphorylation of CAMK1D.

-

Methodology:

-

MDA-MB-231 cells, which overexpress CAMK1D, are seeded in multi-well plates and cultured overnight.

-

Cells are treated with a serial dilution of CAMK1D-IN-1 or vehicle control for 1-2 hours.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Cell lysates are analyzed by Western blot using antibodies specific for CAMK1D phosphorylated at its activation loop residues (Ser179/Thr180) and an antibody for total CAMK1D as a loading control.

-

Band intensities are quantified, and the ratio of phosphorylated to total CAMK1D is calculated.

-

The cellular IC50 is determined by plotting the percent inhibition of autophosphorylation against the inhibitor concentration.

-

In Vivo Diet-Induced Obesity (DIO) Mouse Model

-

Objective: To evaluate the efficacy of the inhibitor on glucose tolerance and insulin sensitivity in a preclinical model of type 2 diabetes.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Acute Study (Oral Glucose Tolerance Test - OGTT):

-

Mice are fasted overnight (approx. 16 hours).

-

A baseline blood sample is collected from the tail vein (t=0).

-

CAMK1D-IN-1 (e.g., 30 mg/kg) or vehicle is administered via oral gavage.

-

After a set time (e.g., 60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.

-

Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

-

Plasma insulin levels may also be measured at these time points.

-

-

Chronic Study:

-

Mice are dosed with CAMK1D-IN-1 or vehicle twice daily (BID) for an extended period (e.g., 14-28 days).

-

Body weight and food intake are monitored regularly.

-

At the end of the study, fasting blood glucose and insulin levels are measured. An OGTT or Insulin Tolerance Test (ITT) may be performed to assess changes in glucose homeostasis and insulin sensitivity.

-

-

Conclusion and Future Directions

The selective inhibition of CAMK1D by compounds such as CAMK1D-IN-1 represents a promising, genetically validated strategy for the treatment of type 2 diabetes. The robust preclinical data, demonstrating improvements in both hepatic glucose production and overall insulin sensitivity, provide a strong rationale for further development. Future research should focus on long-term efficacy and safety studies, detailed pharmacokinetic and pharmacodynamic modeling, and the potential for combination therapies with existing diabetes treatments. The dual mechanism of action, impacting both central and peripheral metabolic control, makes CAMK1D an exciting target for developing novel therapeutics to address the complex pathophysiology of diabetes.

References

- 1. Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

The Effect of CAMK1D Inhibition on CREB Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase ID (CAMK1D) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the activation of the transcription factor CREB (cAMP response element-binding protein). The phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the transcription of numerous genes involved in cell proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the effect of inhibiting CAMK1D on CREB phosphorylation, with a focus on the potent and selective inhibitor, CAMK1D-IN-1. While direct quantitative data for a compound specifically named "CAMK1D-IN-1" is not available in the public domain, this guide will utilize data from structurally similar and potent CAMK1D inhibitors, such as CS640 and CAMK1D-IN-18, to infer its effects and provide a comprehensive resource for researchers in this field.

Introduction to CAMK1D and CREB

CAMK1D is a member of the Ca2+/calmodulin-dependent protein kinase family and functions as a crucial transducer of intracellular calcium signals.[1][2] It operates within the CaMKK-CaMK1 signaling cascade.[3][4] Upon an influx of intracellular calcium, calmodulin binds to and activates CaMKK, which in turn phosphorylates and activates CAMK1D. Activated CAMK1D then phosphorylates downstream targets, a key one being the transcription factor CREB.[5]

CREB is a ubiquitously expressed transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoter regions of target genes. The primary mechanism of CREB activation is through phosphorylation at Serine 133 (pCREB). This phosphorylation event is a point of convergence for multiple signaling pathways, including those mediated by CaMKs and MAP kinases. Overexpression of CAMK1D has been demonstrated to lead to an increase in the levels of pCREB (Ser133), indicating a direct or indirect role in this activation.

The Role of CAMK1D in CREB Phosphorylation

The signaling pathway leading from CAMK1D to CREB phosphorylation is a critical route for calcium-dependent gene expression. The canonical pathway is as follows:

-

An increase in intracellular calcium concentration ([Ca2+]) leads to the binding of Ca2+ to calmodulin (CaM).

-

The Ca2+/CaM complex then binds to and activates CaMKK (Ca2+/calmodulin-dependent protein kinase kinase).

-

Activated CaMKK phosphorylates and activates CAMK1D.

-

Activated CAMK1D directly phosphorylates CREB at the Serine 133 residue, leading to its activation.

This pathway is integral to various physiological and pathological processes, and its dysregulation has been implicated in diseases such as cancer and neurological disorders.

CAMK1D Inhibitors and Their Effect on CREB Phosphorylation

The development of potent and selective inhibitors of CAMK1D has provided valuable tools to probe its function and therapeutic potential. While the specific compound "CAMK1D-IN-1" is not prominently documented, several highly potent inhibitors with similar nomenclature and function have been characterized.

Quantitative Data for CAMK1D Inhibitors

The following table summarizes the in vitro potency of representative CAMK1D inhibitors. This data is crucial for designing experiments to investigate their cellular effects, including the inhibition of CREB phosphorylation.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| CAMK1D-IN-18 | CAMK1D | 31 | Enzymatic Assay | N/A |

| CS640 | CAMK1D | 8 | ADP-Glow Assay | |

| CS640 | CAMK1D | 11 | pCAMK1D Phosphorylation Assay |

Note: The user's query for "CAMK1D-IN-1" likely refers to a potent and selective inhibitor of CAMK1D. Based on available data, CAMK1D-IN-18 and CS640 are excellent surrogate compounds for understanding the effects of such an inhibitor.

Effect on CREB Phosphorylation

Direct quantitative data on the dose-dependent inhibition of CREB phosphorylation by "CAMK1D-IN-1" is not available. However, a study using the potent CAMK1D inhibitor CS640 demonstrated its ability to ablate amyloid-beta (Aβ1-42)-induced changes in CREB phosphorylation in primary neurons. This suggests that in a disease model where CREB phosphorylation is dysregulated, a potent CAMK1D inhibitor can restore pCREB levels to baseline.

Given that CAMK1D directly or indirectly leads to CREB phosphorylation, it can be inferred that a selective inhibitor like CAMK1D-IN-1 would lead to a dose-dependent decrease in basal and stimulated CREB phosphorylation at Serine 133 in cellular systems where the CAMK1D pathway is active.

Experimental Protocols

To assess the effect of CAMK1D-IN-1 on CREB phosphorylation, the following experimental protocols are recommended.

Western Blotting for Phospho-CREB (Ser133)

Western blotting is a standard technique to qualitatively and semi-quantitatively measure the levels of pCREB.

4.1.1. Materials

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CREB (Ser133)

-

Rabbit or mouse anti-total CREB

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

4.1.2. Protocol

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of CAMK1D-IN-1 for a specified duration. A positive control (e.g., a known activator of the CAMK pathway) and a vehicle control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against pCREB (Ser133) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total CREB and a loading control to normalize the pCREB signal.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities.

ELISA for Phospho-CREB (Ser133)

ELISA provides a quantitative method for measuring pCREB levels and is suitable for high-throughput screening.

4.2.1. Materials

-

Commercially available Phospho-CREB (S133) and Total CREB ELISA kit (containing pre-coated plates, detection antibodies, HRP-conjugate, substrate, and stop solution).

-

Cell Lysis Buffer (as recommended by the kit manufacturer)

-

Microplate reader

4.2.2. Protocol

-

Cell Lysis and Sample Preparation: Treat cells as described for Western blotting and prepare cell lysates according to the ELISA kit's instructions.

-

ELISA Procedure:

-

Add cell lysates and standards to the wells of the microplate.

-

Incubate to allow for the capture of CREB protein.

-

Wash the wells and add the detection antibody for phospho-CREB (S133).

-

Incubate and wash.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add the TMB substrate and incubate for color development.

-

Add the stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and determine the concentration of pCREB in the samples. Normalize the pCREB levels to total CREB levels determined from a parallel ELISA.

Visualizations

CAMK1D-CREB Signaling Pathway

Caption: CAMK1D-mediated CREB phosphorylation pathway and point of inhibition.

Experimental Workflow for Assessing Inhibitor Effect

Caption: Workflow for measuring the effect of CAMK1D-IN-1 on CREB phosphorylation.

Conclusion

Inhibition of CAMK1D presents a promising strategy for modulating CREB-dependent gene transcription. While the specific inhibitor "CAMK1D-IN-1" is not extensively characterized in publicly available literature, potent and selective inhibitors like CAMK1D-IN-18 and CS640 serve as valuable pharmacological tools. The expected effect of a potent CAMK1D inhibitor is the reduction of CREB phosphorylation at Serine 133. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to investigate the intricate relationship between CAMK1D and CREB signaling. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway in various diseases.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. CAMK1D amplification implicated in epithelial–mesenchymal transition in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. uniprot.org [uniprot.org]

- 5. Effects of Specific Inhibitors for CaMK1D on a Primary Neuron Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Substrate Landscape of CAMK1D: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the substrate profile of Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D) has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document provides an in-depth overview of known substrates, phosphorylation sites, and the intricate signaling pathways modulated by CAMK1D, alongside detailed experimental protocols for their identification and validation.

Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, migration, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, most notably cancer and type 2 diabetes, making it a compelling target for therapeutic intervention.[3] This guide aims to consolidate the current understanding of CAMK1D's substrate specificity and its functional consequences, thereby empowering further research and drug discovery efforts.

Known Substrates and Phosphorylation Sites of CAMK1D

CAMK1D exerts its biological functions through the phosphorylation of a diverse array of substrate proteins. While the complete substrate profile of CAMK1D is still under active investigation, several key targets have been identified and validated.

Table 1: Validated and Potential Substrates of CAMK1D

| Substrate | Phosphorylation Site(s) | Cellular Process | Validation Status |

| CREB1 (cAMP response element-binding protein 1) | Ser133 | Gene transcription, cell proliferation | Validated[4][5] |

| Caspase-3 | Inhibitory serine residues | Apoptosis | Validated |

| Caspase-6 | Inhibitory serine residues | Apoptosis | Validated |

| Caspase-7 | Not specified | Apoptosis | Implicated |

| CREM (cAMP-responsive element modulator) | Isoform Beta | Gene transcription | In vitro phosphorylated |

| ACACA (Acetyl-CoA Carboxylase Alpha) | Not specified | Lipid metabolism | Identified in kinase substrate screen |

| CAMK1 (Calcium/Calmodulin-Dependent Protein Kinase I) | Not specified | Kinase cascade | Identified in kinase substrate screen |

| CAMKK1 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 1) | Not specified | Kinase cascade | Identified in kinase substrate screen |

| EP300 (E1A Binding Protein p300) | Not specified | Transcriptional co-activation | Identified in kinase substrate screen |

This table summarizes known and potential substrates of CAMK1D. Validation status is based on available literature.

A significant advance in identifying potential CAMK1D substrates comes from a study on the highly homologous kinase, CAMK2D. Using CRISPR-Cas9 gene editing coupled with quantitative phosphoproteomics, researchers identified numerous proteins with decreased phosphorylation upon CAMK2D knockout. The consensus phosphorylation motif identified in this study, -(R/K)-X-X-S/T-X-(D/E)- , where R is Arginine, K is Lysine, X is any amino acid, S is Serine, T is Threonine, D is Aspartic Acid, and E is Glutamic Acid, is likely shared by CAMK1D and provides a valuable tool for predicting novel substrates.

Signaling Pathways Involving CAMK1D

CAMK1D is a crucial node in several signaling networks, with its most well-characterized role being in the calcium-triggered CaMKK-CaMK1 signaling cascade. Upon an influx of intracellular calcium, CAMK1D is activated, leading to the phosphorylation of downstream targets that regulate a variety of cellular functions.

One of the critical pathways modulated by CAMK1D is the PI3K/AKT/mTOR signaling pathway , which is central to cell growth, proliferation, and survival. Studies have shown that CAMK1D can inhibit this pathway, thereby suppressing glioma cell proliferation, invasion, and migration. This inhibitory effect is achieved through the downregulation of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated p70S6K (p-P70S6k).

Figure 1: CAMK1D-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Another key downstream effector of CAMK1D is the transcription factor CREB1. CAMK1D directly phosphorylates CREB1 at Serine 133, a critical event for the recruitment of co-activators and the initiation of gene transcription. This pathway is implicated in CAMK1D-driven cell proliferation.

Figure 2: CAMK1D-mediated activation of CREB1 and downstream gene transcription.

Experimental Protocols for Substrate Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of CAMK1D substrates. This typically involves initial screening to identify potential candidates, followed by rigorous biochemical and cell-based assays to confirm direct phosphorylation and functional relevance.

CRISPR-Cas9 Based Phosphoproteomic Screening

This powerful technique allows for the unbiased, genome-wide identification of kinase substrates in a cellular context.

Figure 3: Workflow for identifying CAMK1D substrates using CRISPR-Cas9 and phosphoproteomics.

Detailed Methodology:

-

Generation of CAMK1D Knockout Cells:

-

Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the CAMK1D gene into a suitable lentiviral vector.

-

Co-transfect the sgRNA vector along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

-

Transduce the target cell line with the lentivirus and select for successfully transduced cells.

-

Isolate single-cell clones and validate CAMK1D knockout by Western blotting and genomic sequencing.

-

-

Quantitative Phosphoproteomics:

-

Culture both wild-type and CAMK1D knockout cells under desired conditions.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of phosphopeptides between wild-type and knockout samples using label-free quantification or isotopic labeling methods (e.g., TMT, SILAC).

-

Identify phosphosites that are significantly downregulated in the CAMK1D knockout cells as potential direct or indirect substrates.

-

In Vitro Kinase Assay

This assay directly assesses the ability of CAMK1D to phosphorylate a purified substrate.

Detailed Methodology:

-

Reagent Preparation:

-

Purify recombinant active CAMK1D and the putative substrate protein.

-

Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Prepare a solution of [γ-³²P]ATP or use a non-radioactive method for detection.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the recombinant CAMK1D, the substrate protein, and the kinase assay buffer.

-

Initiate the reaction by adding ATP (and [γ-³²P]ATP if using radiography).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (for ³²P) or by Western blotting using a phospho-specific antibody.

-

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to identify proteins that interact with CAMK1D, which may include its substrates.

Figure 4: Workflow for identifying CAMK1D interacting proteins using IP-MS.

Detailed Methodology:

-

Cell Lysis:

-

Lyse cells expressing endogenous or tagged CAMK1D in a mild lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to CAMK1D.

-

Add protein A/G-coupled magnetic or agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Elution and Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Digest the proteins into peptides and analyze them by LC-MS/MS.

-

Identify proteins that are significantly enriched in the CAMK1D immunoprecipitate compared to a control immunoprecipitation (e.g., using an isotype control antibody).

-

Future Directions

While significant progress has been made in elucidating the substrate profile of CAMK1D, several areas warrant further investigation. A comprehensive and quantitative analysis of the CAMK1D phosphoproteome across various cell types and disease states is crucial. The determination of the kinetic parameters (Km and kcat) for validated substrates will provide deeper insights into the efficiency and regulation of CAMK1D-mediated phosphorylation. Furthermore, the development of specific and potent CAMK1D inhibitors will be instrumental in validating its substrates in a physiological context and for exploring its therapeutic potential.

This technical guide provides a solid foundation for researchers to delve into the complex world of CAMK1D signaling. By leveraging the outlined methodologies and building upon the existing knowledge, the scientific community can accelerate the discovery of novel substrates and unravel the full spectrum of CAMK1D's biological functions, ultimately paving the way for new therapeutic strategies.

References

- 1. CAMK1D Inhibits Glioma Through the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camk1d calcium/calmodulin-dependent protein kinase ID [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAMK1D amplification implicated in epithelial–mesenchymal transition in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CREB1 phospho S133 + S133 | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: CAMK1D-IN-1 In Vitro Kinase Assay

Introduction

Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) is a serine/threonine kinase that plays a crucial role in various cellular processes. It is implicated in signaling cascades that govern cell growth, proliferation, and metabolism.[1][2] Dysregulation of CAMK1D has been linked to several diseases, including triple-negative breast cancer and diabetes, making it a significant target for therapeutic intervention.[1] CAMK1D-IN-1 is a potent and selective inhibitor of CAMK1D, designed for in vitro and in vivo studies to probe the kinase's function and validate it as a drug target. These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the potency of CAMK1D-IN-1 and similar compounds.

Signaling Pathway

CAMK1D is a key component of the calcium-triggered CaMKK-CaMK1 signaling cascade. Upon an influx of intracellular calcium, calmodulin (CaM) binds to and activates CaMKK (CaM-dependent protein kinase kinase), which in turn phosphorylates and activates CAMK1D. Activated CAMK1D then phosphorylates downstream substrates, such as the transcription factor CREB, leading to the regulation of gene expression and other cellular responses.

Caption: CAMK1D signaling pathway and point of inhibition by CAMK1D-IN-1.

Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of CAMK1D-IN-1 against CAMK1D kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Workflow:

Caption: Workflow for the CAMK1D in vitro kinase assay.

Materials and Reagents:

-

Recombinant human CAMK1D enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., a fluorescently labeled synthetic peptide)

-

ATP (Adenosine triphosphate)

-

CAMK1D-IN-1 (or other test compounds)

-

DMSO (Dimethyl sulfoxide)

-

Stop solution (e.g., EDTA solution)

-

Detection reagent (compatible with the chosen assay format, e.g., luminescence or fluorescence-based)

-

384-well assay plates (low volume, white or black depending on detection method)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of CAMK1D-IN-1 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the CAMK1D enzyme to the desired concentration in kinase buffer and add it to each well of the assay plate.

-

Initiation of Kinase Reaction: Prepare a mixture of the substrate peptide and ATP in kinase buffer. Add this mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for CAMK1D.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Stopping the Reaction: Add the stop solution to each well to chelate Mg2+ and halt the enzymatic reaction.

-

Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will typically measure the amount of phosphorylated substrate or the remaining ATP.

-

Data Measurement: Read the plate using a plate reader at the appropriate wavelength (luminescence or fluorescence).

-

Data Analysis: Calculate the percent inhibition for each concentration of CAMK1D-IN-1 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The potency and selectivity of CAMK1D inhibitors are critical parameters. The following tables summarize the biochemical and cellular activity of representative CAMK1D inhibitors.

Table 1: Biochemical Potency of CAMK1D Inhibitors

| Compound | CAMK1D IC50 (nM) |

| CS587 | 10 |

| CS640 | 30 |

Data presented are representative values from published studies. Actual values may vary depending on experimental conditions.

Table 2: Cellular Activity of CAMK1D Inhibitors

| Compound | Cellular Assay | Cell Line | IC50 (nM) |

| CS587 | Autophosphorylation Inhibition | MDA-MB-231 | < 100 |

| CS640 | Autophosphorylation Inhibition | MDA-MB-231 | < 100 |

Cellular IC50 values represent the concentration required to inhibit the autophosphorylation of CAMK1D in a cellular context.[3]

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of CAMK1D inhibitors like CAMK1D-IN-1. Accurate determination of biochemical potency is a crucial first step in the characterization of novel inhibitors and their subsequent development as research tools or potential therapeutic agents. The use of standardized assays and clear data presentation, as outlined in these notes, is essential for the reliable comparison of inhibitor activities and for advancing our understanding of CAMK1D biology.

References

Application Notes and Protocols for CAMK1D-IN-1 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase 1D (CAMK1D) is a serine/threonine kinase that has emerged as a potential therapeutic target in oncology.[1][2] Overexpression of CAMK1D has been implicated in the progression of several cancers, including glioma and triple-negative breast cancer.[1][2] CAMK1D is involved in critical cellular processes such as proliferation, migration, and invasion, often through the activation of signaling pathways like the PI3K/AKT/mTOR pathway.[1] Inhibition of CAMK1D, therefore, presents a promising strategy for cancer therapy.

These application notes provide a comprehensive, albeit representative, protocol for evaluating the in vivo efficacy of a hypothetical specific CAMK1D inhibitor, CAMK1D-IN-1, in a mouse xenograft model. The methodologies outlined below are based on established xenograft procedures and data from in vivo studies of other selective CAMK1D inhibitors.

Mechanism of Action of CAMK1D

CAMK1D is a key downstream effector of calcium signaling. Upon binding to calcium-activated calmodulin, CAMK1D is phosphorylated and activated by an upstream kinase, CaMKK. Activated CAMK1D then phosphorylates a variety of downstream substrates, influencing gene expression and other cellular functions. In the context of cancer, CAMK1D has been shown to promote cell proliferation and survival, in part by activating the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

Disclaimer: The following protocols are representative and should be optimized for the specific cell line, animal model, and the physicochemical properties of CAMK1D-IN-1.

Cell Culture and Preparation

-

Cell Line Selection: Choose a cancer cell line with documented high expression of CAMK1D (e.g., U87 or U251 glioma cells, or a triple-negative breast cancer cell line like MDA-MB-231).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.

-

Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (or a similar basement membrane extract) at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment

-

Animal Model: Use 6-8 week old female athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice. Allow the mice to acclimatize for at least one week before the experiment.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

-

Tumor Monitoring: Monitor the mice daily for general health and tumor appearance. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

CAMK1D-IN-1 Formulation and Administration

-

Formulation (Example): Based on methodologies for other kinase inhibitors, a potential formulation for CAMK1D-IN-1 for oral administration could be a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common vehicle. The exact formulation will depend on the solubility and stability of CAMK1D-IN-1.

-

Dosing (Example): Based on in vivo studies of a selective CAMK1D inhibitor in a different disease model, a starting dose could be in the range of 25-100 mg/kg, administered once or twice daily. Dose-ranging studies are essential to determine the optimal dose.

-

Administration: Administer CAMK1D-IN-1 or the vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) for a predetermined period (e.g., 21 days).

Efficacy Evaluation and Endpoint Analysis

-

Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the treatment period. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

-

Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and collect tissue samples for further analysis.

-

Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be flash-frozen or fixed for analysis of target engagement. This can include Western blotting to assess the phosphorylation status of CAMK1D downstream targets (e.g., p-AKT, p-mTOR).

-

Histology: Fix tumor samples in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation

Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between treatment and control groups.